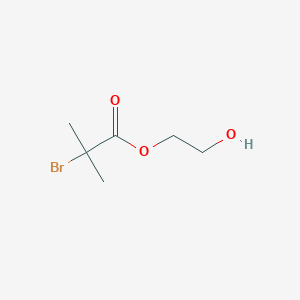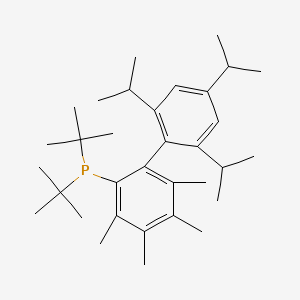
1,2-Benzenedicarbonitrile, 4,5-dimethyl-
Vue d'ensemble
Description
1,2-Benzenedicarbonitrile, 4,5-dimethyl- (BDMD) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of 78 °C. BDMD is a versatile compound used in the synthesis of organic compounds, and its properties make it an important tool in laboratory experiments. BDMD has been used in a variety of scientific research applications, including drug development and the study of biological systems.
Applications De Recherche Scientifique
Electrochemical Reduction Mechanisms
Studies have explored the electrochemical properties of related compounds, such as isophthalonitrile, which undergo radical-radical coupling during electrochemical reduction. This process is crucial for understanding the kinetics and thermodynamics of electrode processes, with implications for energy storage and conversion technologies (Gennaro et al., 1984).
Intramolecular Charge Transfer
Research into compounds like 4-(Dimethyl-amino)benzonitrile, a prototype molecule for dual fluorescence, has shed light on the nature of low-lying singlet states and intramolecular charge transfer (ICT). Such insights are pivotal for developing advanced fluorescent materials and sensors (Köhn & Hättig, 2004).
High Voltage Lithium Ion Batteries
In the realm of energy storage, derivatives of benzonitrile have been investigated as electrolyte additives to enhance the cyclic stability and performance of lithium-ion batteries. This research is instrumental in designing more reliable and efficient batteries for various applications (Huang et al., 2014).
Fluorescence Spectroscopy and Sensing
Compounds like carboxy SNARF-4F, derived from benzenedicarboxylic acid, have been studied for their fluorescent pH probing capabilities. These findings are critical for the development of sensitive and selective fluorescent probes for biological and chemical sensors (Marcotte & Brouwer, 2005).
Reaction Kinetics and Mechanisms
The bromination kinetics and mechanisms of dimethylterephthalonitrile versus dimethylbenzene highlight the impact of substituents on chemical reactivity. This research provides valuable insights into organic synthesis and the design of chemical reactions (Villalba et al., 2018).
Propriétés
IUPAC Name |
4,5-dimethylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTKZPQZOSKWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484727 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenedicarbonitrile, 4,5-dimethyl- | |
CAS RN |
36360-43-7 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)](/img/structure/B1589809.png)




![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)

![1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-](/img/structure/B1589822.png)


![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)
![ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate](/img/structure/B1589828.png)
